
Cyclohexyl(phenyl)acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(phenyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides It is characterized by the presence of both cyclohexyl and phenyl groups attached to an acetic anhydride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)acetic anhydride can be synthesized through the reaction of cyclohexyl(phenyl)acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Cyclohexyl(phenyl)acetic acid+Acetic anhydride→Cyclohexyl(phenyl)acetic anhydride+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl(phenyl)acetic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for acid anhydrides, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexyl(phenyl)acetic acid and acetic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Hydrolyzes the anhydride to form the corresponding acids.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(phenyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexyl(phenyl)acetic anhydride primarily involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product .
Vergleich Mit ähnlichen Verbindungen
Acetic Anhydride: A simpler anhydride with similar reactivity but lacks the cyclohexyl and phenyl groups.
Benzoic Anhydride: Contains a phenyl group but lacks the cyclohexyl group.
Cyclohexylacetic Anhydride: Contains a cyclohexyl group but lacks the phenyl group.
Uniqueness: Cyclohexyl(phenyl)acetic anhydride is unique due to the presence of both cyclohexyl and phenyl groups, which can influence its reactivity and the types of products formed in its reactions. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
5446-75-3 |
|---|---|
Molekularformel |
C28H34O3 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(2-cyclohexyl-2-phenylacetyl) 2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C28H34O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1,3,5-6,9-10,13-14,17-18,22,24-26H,2,4,7-8,11-12,15-16,19-20H2 |
InChI-Schlüssel |
YYVKJPVHYXQDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


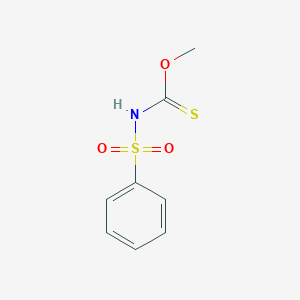
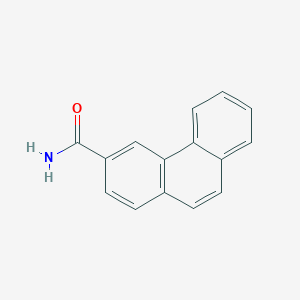
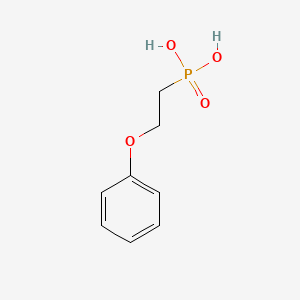


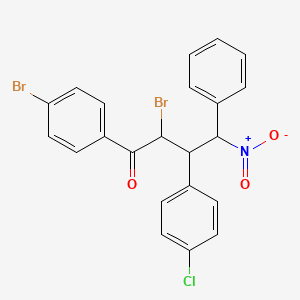
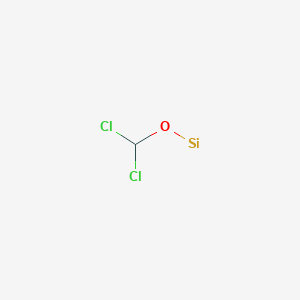
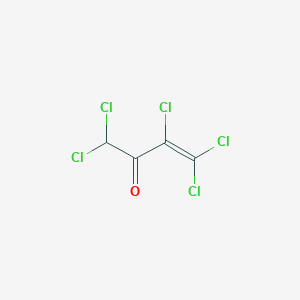
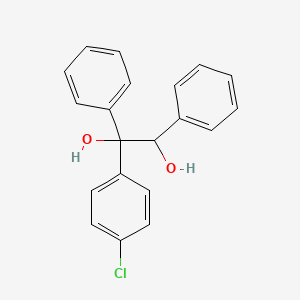

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
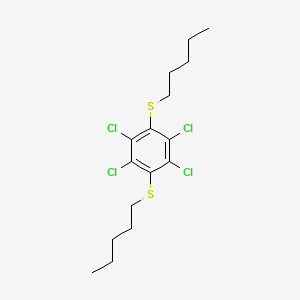
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)

